An In-Depth Technical Guide to 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride, a versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical properties and synthetic methodologies, grounded in established scientific principles.
Core Chemical Identity and Physicochemical Properties
4-(Pyrrolidin-1-ylmethyl)aniline and its salts are important building blocks in organic synthesis. It is crucial to distinguish between the free base, the monohydrochloride, and the dihydrochloride salts, as their properties and handling requirements differ.
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4-(Pyrrolidin-1-ylmethyl)aniline (Free Base)
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CAS Number: 142335-64-6
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Appearance: Yellow Solid
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Purity: Typically ≥95%
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4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride
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CAS Number: 866956-98-1
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4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride
The hydrochloride and dihydrochloride salts are generally favored in laboratory and industrial settings due to their enhanced stability and solubility in aqueous media compared to the free base. The presence of the hydrochloride salt mitigates the potential for oxidative degradation of the aniline moiety.
Table 1: Core Chemical Identifiers
| Compound Name | CAS Number | Molecular Formula (for salt) | Molecular Weight (for salt) |
| 4-(Pyrrolidin-1-ylmethyl)aniline (Free Base) | 142335-64-6 | C₁₁H₁₆N₂ | 176.26 g/mol |
| 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride | 866956-98-1 | C₁₁H₁₇ClN₂ | 212.72 g/mol |
| 4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride | 866954-94-1 | C₁₁H₁₈Cl₂N₂ | 249.18 g/mol [1] |
Solubility Profile
While specific quantitative solubility data for the hydrochloride salt is not extensively published, its solubility can be inferred from the behavior of similar aniline hydrochlorides. The hydrochloride salt form is expected to confer good solubility in water and polar organic solvents.[2]
Table 2: Predicted Solubility of 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | The ionic nature of the hydrochloride salt enhances interaction with polar water molecules. |
| Methanol, Ethanol | Soluble | Polar protic solvents are effective at solvating both the ionic and organic portions of the molecule. |
| Dichloromethane (DCM) | Sparingly Soluble | The polarity of DCM may be insufficient to fully dissolve the salt, though the free base is likely more soluble. |
| Diethyl Ether, Hexanes | Insoluble | Non-polar solvents are generally poor at dissolving ionic salts. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic salts. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should readily dissolve the hydrochloride salt. |
Note: Empirical determination of solubility using standard methods such as the shake-flask method is highly recommended for specific applications.
Stability and Storage
Proper storage is critical to maintain the integrity of 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride. As with many aniline derivatives, it is susceptible to oxidation, which can be accelerated by light and air.
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Recommended Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, light-resistant container. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.
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Degradation: Potential degradation pathways include oxidation of the aniline nitrogen, leading to discoloration and the formation of impurities. The hydrochloride salt form enhances stability by protonating the basic nitrogen atoms, making them less susceptible to oxidation.
Synthesis and Characterization
The synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride is typically achieved through a two-step process: reductive amination to form the free base, followed by salt formation.
Synthetic Workflow
Figure 1: General synthetic workflow for 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for reductive amination and salt formation.
Step 1: Synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline (Free Base)
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To a stirred solution of 4-aminobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add pyrrolidine (1.1 eq).
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. The choice of this reagent is critical as it is selective for the reduction of imines in the presence of other functional groups and does not reduce the aldehyde starting material.
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Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the pure free base.
Step 2: Formation of 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride
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Dissolve the purified 4-(Pyrrolidin-1-ylmethyl)aniline in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.
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Cool the solution in an ice bath.
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Slowly add a solution of hydrogen chloride (1.0-1.2 eq) in the same solvent or as a gas.
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Stir the mixture for 30-60 minutes. The hydrochloride salt will typically precipitate out of the solution.
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Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride.
Spectroscopic Characterization (Predicted)
While a definitive, published spectrum for the hydrochloride salt is elusive, the following are predicted key features based on the structure and data from analogous compounds.
¹H NMR (in DMSO-d₆):
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Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.0-7.5 ppm), corresponding to the AA'BB' system of the para-substituted benzene ring.
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Methylene Bridge (-CH₂-): A singlet at approximately δ 4.0-4.5 ppm, shifted downfield due to the adjacent protonated pyrrolidinium nitrogen.
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Pyrrolidine Protons: Two multiplets in the aliphatic region (approx. δ 2.0-3.5 ppm).
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Amine/Ammonium Protons (-NH₃⁺ and -NH⁺-): Broad signals that may be exchangeable with D₂O.
¹³C NMR (in DMSO-d₆):
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Aromatic Carbons: Four signals in the aromatic region (approx. δ 115-150 ppm).
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Methylene Bridge Carbon: A signal around δ 55-60 ppm.
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Pyrrolidine Carbons: Two signals in the aliphatic region (approx. δ 25-55 ppm).
Infrared (IR) Spectroscopy (KBr pellet):
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N-H Stretching: Broad absorption in the range of 2500-3200 cm⁻¹ characteristic of ammonium salts.
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C-H Stretching: Peaks around 2800-3000 cm⁻¹.
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Aromatic C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region.
Chemical Reactivity and Applications
The reactivity of 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride is dominated by the nucleophilic character of the primary aromatic amine. The hydrochloride salt generally requires neutralization to the free base before use in reactions where the amine acts as a nucleophile.
Key Reactions
Figure 2: Key reaction pathways of the free base.
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Acylation: The primary amine readily reacts with acid chlorides or anhydrides to form amides. This is a common step in building more complex molecular scaffolds.
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Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many therapeutic agents.
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Diazotization: The aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). Diazonium salts are versatile intermediates that can undergo a variety of transformations, such as Sandmeyer reactions.
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Alkylation/Arylation: The primary amine can also participate in nucleophilic substitution and cross-coupling reactions to form secondary amines.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and metabolic stability.[3] 4-(Pyrrolidin-1-ylmethyl)aniline serves as a key building block in the synthesis of a wide range of biologically active molecules.
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Kinase Inhibitors: The aniline group is a common feature in kinase inhibitors, where it can act as a hinge-binding motif. The pyrrolidinylmethyl substituent can be used to tune solubility and interact with other regions of the ATP-binding pocket.
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GPCR Ligands: The combination of an aromatic ring and a basic nitrogen is a classic pharmacophore for many G-protein coupled receptor (GPCR) ligands.
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PROTACs and Molecular Glues: This molecule can serve as a linker or part of a warhead in the design of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies.
A patent for substituted indolinones mentions 4-(pyrrolidin-1-ylmethyl)aniline as a chemical compound used in their preparation for pharmaceutical compositions.[4]
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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First Aid:
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Skin Contact: Wash immediately with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
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Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its synthesis is straightforward, employing standard organic transformations. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe use in research and development. This guide provides a solid foundation for scientists and researchers working with this important chemical intermediate.
References
- US20030069299A1 - Substituted indolinones, preparation thereof and their use as pharmaceutical compositions.
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Scialpi, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. [Link]
Sources
- 1. 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride [cymitquimica.com]
- 2. CAS 2632-65-7: 4-(pyrrolidin-1-yl)aniline | CymitQuimica [cymitquimica.com]
- 3. US20200369608A1 - Processes for preparing pyrrolidine compounds - Google Patents [patents.google.com]
- 4. US20030069299A1 - Substituted indolinones, preparation thereof and their use as pharmaceutical compositions - Google Patents [patents.google.com]
Figure 1: Structure of 4-(pyrrolidin-1-ylmethyl)aniline hydrochloride with IUPAC numbering for NMR assignment.
